molecular formula C19H24O3 B1211208 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione CAS No. 82182-55-6

9alpha-Hydroxyandrosta-1,4-diene-3,17-dione

Cat. No. B1211208
CAS RN: 82182-55-6
M. Wt: 300.4 g/mol
InChI Key: JCEUDJXAQHPZGL-PLOWYNNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-hydroxyandrosta-1,4-diene-3,17-dione is a steroid that consists of androstane having double bonds at positions 1 and 4, two keto groups at positions 3 and 17 and a hydroxy group at position 9. It is a 17-oxo steroid, a 9-hydroxy steroid and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a hydride of an androstane.

Scientific Research Applications

Metabolic Research and Identification

  • 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione is involved in metabolic studies. For instance, its metabolism has been investigated in the context of sport doping controls, identifying various metabolites and pathways (Kohler et al., 2007).

Microbial Biotransformation Studies

  • This compound has been studied for its transformation by various microbial species. For example, Neurospora crassa, a filamentous fungus, can convert it into various metabolites, showcasing the potential of microorganisms in steroid processing (Faramarzi et al., 2008).

Chemical Synthesis and Modification

  • Research has focused on developing effective methods for its chemical synthesis and modification. This includes studies on dehydration methods in organic solvents, which are crucial for producing specific steroid derivatives (Savinova et al., 2017).

Steroid-Based Drug Intermediate Production

  • 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione is significant in the production of steroid-based drug intermediates. Innovative methods have been developed for its production from phytosterol, which has applications in pharmaceutical manufacturing (Savinova et al., 2020).

Enzymatic Studies and Genetic Research

  • This compound has been used to study the function of specific enzymes and genes involved in steroid metabolism. For example, Comamonas testosteroni's ability to degrade steroids, including 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione, has been examined to understand its metabolic pathways (Horinouchi et al., 2008).

Pharmaceutical Research and Drug Development

  • It serves as a precursor in various pharmaceutical processes. The transformation of this compound by different microorganisms has been studied to develop novel pharmaceuticals and understand their metabolic pathways (Faramarzi et al., 2009).

Environmental and Biochemical Studies

  • Its degradation by various bacterial strains has been studied, which is relevant for environmental and biochemical research. Understanding these processes is crucial for bioremediation and the development of eco-friendly biotechnological applications (Barnes et al., 1976).

properties

CAS RN

82182-55-6

Product Name

9alpha-Hydroxyandrosta-1,4-diene-3,17-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h7-8,11,14-15,22H,3-6,9-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1

InChI Key

JCEUDJXAQHPZGL-PLOWYNNNSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C)O

SMILES

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)C=CC43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)C=CC43C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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